Product packaging for 1-(2-Aminoethyl)piperidine-2,6-dione(Cat. No.:)

1-(2-Aminoethyl)piperidine-2,6-dione

Cat. No.: B13200425
M. Wt: 156.18 g/mol
InChI Key: GXXQUVNUDNVVLT-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidine-2,6-dione hydrochloride is a chemical compound featuring a piperidine-2,6-dione (glutarimide) core substituted with a 2-aminoethyl side chain . The glutarimide scaffold is a privileged structure in medicinal chemistry and is recognized as the core backbone of the CRBN (Cereblon) ligand in the design of PROTAC (Proteolysis Targeting Chimeras) drugs . This makes derivatives of piperidine-2,6-dione highly valuable as molecular building blocks in cutting-edge drug discovery efforts, particularly in the development of targeted protein degradation therapeutics. Scientific literature on related substituted piperidine-2,6-diones indicates that this class of compounds has been investigated for its potential to inhibit the release of the pro-inflammatory cytokine TNF-α (Tumor Necrosis Factor-alpha) and to suppress antigen-induced synthesis of interleukin-2 . These properties suggest significant research value in the fields of immunology and inflammation for studying and modulating the immune response. This product is strictly intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets and handle the compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O2 B13200425 1-(2-Aminoethyl)piperidine-2,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-(2-aminoethyl)piperidine-2,6-dione

InChI

InChI=1S/C7H12N2O2/c8-4-5-9-6(10)2-1-3-7(9)11/h1-5,8H2

InChI Key

GXXQUVNUDNVVLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCN

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 1 2 Aminoethyl Piperidine 2,6 Dione

Reactions Involving the Piperidine-2,6-dione Ring System of the Chemical Compound

The piperidine-2,6-dione ring is a cyclic imide (glutarimide) that contains two electrophilic carbonyl carbons. The reactivity of this ring system is central to the derivatization of the molecule and is primarily characterized by its susceptibility to nucleophilic attack and subsequent ring-opening.

The carbonyl carbons of the glutarimide (B196013) ring are electrophilic and susceptible to attack by nucleophiles. libretexts.org This reaction typically proceeds via the formation of a tetrahedral intermediate. youtube.commasterorganicchemistry.com The stability of this intermediate and the nature of the nucleophile determine the final product. While simple addition is possible, the presence of the nitrogen atom often facilitates a subsequent elimination, leading to acyl substitution or ring-opening reactions.

The reactivity of the imide carbonyls is influenced by the N-substituent. In related N-acyl-glutarimides, the amide bond is significantly twisted, leading to ground-state destabilization and enhanced reactivity, making them potent acyl-transfer agents. acs.orgrsc.org Although the N-aminoethyl group in 1-(2-aminoethyl)piperidine-2,6-dione is not an acyl group, the glutarimide structure itself is known to be susceptible to nucleophilic ring-opening. nih.gov Strong nucleophiles can attack either of the two equivalent carbonyl carbons, initiating reactions that can lead to the formation of glutaric acid derivatives.

One of the most characteristic reactions of the glutarimide ring is its cleavage through hydrolysis. This reaction can be catalyzed by either acid or base and results in the formation of a mono-N-substituted glutaric acid monoamide. acs.orgarkat-usa.org The glutarimide moiety is known to be susceptible to hydrolytic opening under various conditions. nih.gov

Under basic conditions, a hydroxide (B78521) ion attacks a carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the C-N bond, and after protonation, yields the ring-opened carboxylate-amide product. umich.edu Similarly, acid-catalyzed hydrolysis involves the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. acs.org

Enzymatic hydrolysis of substituted glutarimides has also been demonstrated to be highly stereoselective. For instance, imidases from bacterial sources can catalyze the desymmetric hydrolysis of 3-substituted glutarimides to yield optically active 3-substituted glutaric acid monoamides, highlighting the potential for biocatalytic applications. nih.gov

Table 1: Conditions for Hydrolysis of Glutarimide and Amide Systems

Substrate TypeConditionsProduct TypeReference
N-Substituted AmidesNaOH in methanol/dichloromethaneCarboxylate and Amine arkat-usa.org
Tertiary Amidest-BuOK, H₂O in diethyl etherCarboxylate and Amine umich.edu
3-Substituted GlutarimidesImidase (e.g., from B. phytofirmans), pH 9.0(R)-3-Substituted Glutaric Acid Monoamide nih.gov
Twisted AmidesAcid-catalyzed (H₃O⁺) in waterRing-opened Carboxylic Acid acs.org

Transformations at the Aminoethyl Side Chain of the Chemical Compound

The primary amine of the N-(2-aminoethyl) side chain is a potent nucleophilic center and represents the most reactive site for derivatization with electrophilic reagents.

The primary amino group readily undergoes a variety of classic amine functionalization reactions.

Acylation: The amine can be acylated using acid anhydrides or acyl chlorides to form the corresponding amide. libretexts.org This reaction is typically rapid and high-yielding. For example, reaction with acetic anhydride (B1165640) would yield N-[2-(2,6-dioxopiperidin-1-yl)ethyl]acetamide.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to over-alkylation. Reductive amination provides a more controlled method for alkylation, where the primary amine is first condensed with an aldehyde or ketone, and the resulting imine is reduced in situ to form the desired secondary amine. This approach has been successfully used in the synthesis of various N-substituted aminoethylpiperidine derivatives. nih.gov

Condensation: The primary amine can participate in condensation reactions with various electrophiles. For instance, reaction with isocyanates or isothiocyanates would yield the corresponding urea (B33335) or thiourea (B124793) derivatives, respectively.

The condensation of the primary amino group with aldehydes or ketones is a straightforward method to form Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in an appropriate solvent, often with acid or base catalysis. nih.govjptcp.com

This reaction is highly valuable for ligand design, as the resulting Schiff base can act as a chelating agent for various metal ions. The imine nitrogen and other donor atoms within the molecule can coordinate with metal centers to form stable complexes. Research on analogous compounds, such as 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253) and 1-(2-aminoethyl)piperazine (B7761512), has demonstrated their successful conversion into Schiff base ligands that form complexes with metal ions like chromium(III), iron(III), cobalt(II), nickel(II), and copper(II). researchgate.netresearchgate.net The resulting metal complexes have applications in catalysis and materials science.

Table 2: Examples of Schiff Base Formation with Aminoethyl-Substituted Heterocycles

Starting AmineAldehyde/KetoneProductReference
1-(2-Aminoethyl)pyrrolidine-2,5-dioneSalicylaldehyde (B1680747)1-[2-(2-Hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione researchgate.net
1-(2-Aminoethyl)piperazine3,5-di-tert-butylsalicylaldehydeN-(3,5-di-tert-butylsalicylaldimine)-1-(2-Aminoethyl)piperazine researchgate.net
1-(2-Aminoethyl)piperazineSubstituted Salicylaldehydes1-(2-Salicylaldiminoethyl)piperazines worldresearchlibrary.org

Chemoselective and Regioselective Functionalization of the Chemical Compound

The presence of multiple reactive sites in this compound—the nucleophilic primary amine, the two electrophilic imide carbonyls, and the acidic protons alpha to the carbonyls—necessitates careful control of reaction conditions to achieve selective functionalization.

Chemoselectivity: The differentiation between the nucleophilic side-chain amine and the electrophilic glutarimide ring is the primary consideration.

Reaction with Electrophiles: The primary amine is a significantly stronger nucleophile than the imide nitrogen or carbonyl oxygens. Therefore, reactions with electrophiles such as acyl chlorides, alkyl halides, or isocyanates will overwhelmingly occur at the side-chain amine under neutral or mildly basic conditions.

Reaction with Nucleophiles: Strong nucleophiles, especially under conditions that favor acyl substitution (e.g., heating with other amines), are likely to attack the imide carbonyls, leading to transamidation or ring-opening. rsc.org To functionalize the ring while preserving the side chain, the amine could first be protected with a suitable protecting group (e.g., Boc, Cbz).

Regioselectivity:

Ring Functionalization: The two carbonyl groups of the unsubstituted glutarimide ring are chemically equivalent, so nucleophilic attack will not be regioselective. Regioselectivity would only be introduced if the ring itself bears other substituents.

Side-Chain Functionalization: Reactions at the side chain are inherently regioselective as they occur at the terminal primary amine.

Achieving specific derivatization patterns often requires a protection-deprotection strategy. For instance, to modify the glutarimide ring without affecting the aminoethyl side chain, the primary amine would first be protected. Following the ring modification, the protecting group would be removed to liberate the free amine. This strategic approach allows for the synthesis of complex derivatives with precisely controlled functionality.

Metal-Catalyzed Coupling and Cross-Coupling Reactions Involving the Chemical Compound

The derivatization of the piperidine-2,6-dione core, a key structural motif in numerous biologically active compounds, is greatly advanced by metal-catalyzed coupling and cross-coupling reactions. While specific studies detailing the direct functionalization of this compound via these methods are not extensively documented, the reactivity of the piperidine (B6355638) and piperidine-2,6-dione scaffolds in such reactions provides a solid foundation for envisioning derivatization strategies. These reactions are pivotal for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the synthesis of a diverse library of analogs with modified properties.

Palladium and copper catalysts are at the forefront of these synthetic transformations. nih.govajchem-a.com Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, as well as C-H activation/functionalization, are powerful tools for modifying the piperidine-2,6-dione structure. researchgate.netwikipedia.org These methods offer high efficiency, functional group tolerance, and stereoselectivity, which are crucial for the synthesis of complex molecules. nih.gov

One of the key strategies for synthesizing substituted piperidine-2,6-dione derivatives is through palladium-catalyzed cycloaddition reactions. For instance, a palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones has been shown to produce various piperidine derivatives under mild conditions with moderate to excellent yields. rsc.org This approach constructs the core ring structure while introducing substituents.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for forming C-C bonds. harvard.edunih.govrsc.org For a molecule like this compound, this reaction could be employed to introduce aryl or vinyl groups onto the piperidine ring, assuming a suitable halide or triflate precursor is available. The reaction is known for its mild conditions and compatibility with a wide range of functional groups. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Piperidine and Piperidine-2,6-dione Synthesis

Reaction TypeCatalyst/LigandSubstratesProduct TypeReference
[4+2] CycloadditionPd(PPh₃)₄Amido-tethered allylic carbonates, Oxazol-5-(4H)-onesSubstituted Piperidine-2,6-diones rsc.org
HydrogenationPalladium on carbonBromopyridine derivativesSubstituted Piperidines nih.gov
1,3-Chirality TransferPdCl₂(CH₃CN)₂N-protected zeta-amino allylic alcohols2- and 2,6-Substituted Piperidines ajchem-a.comresearchgate.net
C-H ArylationPd(OAc)₂N-aryl piperidines, Arylboronic acids2-Arylpiperidines researchgate.net

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction couples amines with aryl halides or triflates. wikipedia.org The primary amino group on the ethyl side chain of this compound is a potential site for such a reaction, allowing for the introduction of various aryl or heteroaryl substituents. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides. rsc.orgsemanticscholar.org

Copper-catalyzed reactions also offer a complementary approach for the derivatization of piperidine scaffolds. nih.govajchem-a.com These can include coupling reactions to form C-C, C-N, and C-O bonds. For example, copper-catalyzed coupling of N-heterocycles with various partners is a well-established method for their functionalization. whiterose.ac.uk

More recent advancements in C-H activation and functionalization provide a direct route to derivatize the piperidine ring without the need for pre-functionalized starting materials. researchgate.netnih.gov Transition metal catalysts, including palladium and rhodium, can selectively activate C-H bonds at specific positions on the ring, which can then be coupled with a variety of partners. researchgate.netnih.gov For instance, the use of a directing group can guide the catalyst to a specific C-H bond, enabling site-selective functionalization. researchgate.net While challenges exist for the C-H functionalization of some N-heterocycles like piperazines, significant progress has been made for piperidines. nih.gov

Table 2: Overview of Key Metal-Catalyzed Cross-Coupling Reactions and Their Potential Application

Reaction NameMetal CatalystBond FormedPotential Application for this compound
Suzuki-Miyaura CouplingPalladiumC-CArylation or vinylation of the piperidine ring (requires halogenated precursor)
Buchwald-Hartwig AminationPalladiumC-NArylation of the primary amino group on the ethyl side chain
Heck CouplingPalladiumC-CVinylation of the piperidine ring (requires halogenated precursor)
C-H Activation/FunctionalizationPalladium, RhodiumC-C, C-XDirect introduction of substituents onto the piperidine ring

Advanced Analytical and Spectroscopic Characterization of 1 2 Aminoethyl Piperidine 2,6 Dione and Its Synthetic Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(2-Aminoethyl)piperidine-2,6-dione, HRMS would be used to determine its precise molecular weight, allowing for the confident confirmation of its molecular formula, C₇H₁₂N₂O₂. The theoretical monoisotopic mass of the neutral molecule is 156.0899 u. In practice, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed, typically yielding the protonated molecule [M+H]⁺.

Table 1: Expected HRMS Data for this compound

Ion Species Molecular Formula Calculated Precise Mass (u) Observed Mass (u)

Beyond simple mass determination, tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the molecular ion. scielo.br The fragmentation pattern is predictable, based on the stability of the resulting fragment ions, such as carbocations and acylium ions. libretexts.orglibretexts.org For this compound, key fragmentation pathways would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the piperidine (B6355638) nitrogen, leading to the loss of the aminoethyl side chain.

Cleavage of the side chain: Fragmentation at the C-N bond of the side chain, resulting in a characteristic loss.

Ring cleavage: Opening of the piperidine-2,6-dione ring, often involving the loss of carbon monoxide (CO) from the dione (B5365651) structure. researchgate.net

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the molecule and helps distinguish it from potential isomers. scielo.br

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., 2D NMR, Solid-State NMR, NOESY/COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are necessary for complete and unambiguous assignment of all proton and carbon signals, which is especially crucial for complex heterocyclic structures. nih.govipb.pt

¹H NMR: The proton spectrum would show distinct signals for the protons on the piperidine ring and the ethyl side chain. The chemical shifts would be influenced by the electron-withdrawing dione group and the nitrogen atoms.

¹³C NMR: The carbon spectrum would clearly show the two carbonyl carbons of the dione group at low field (typically >170 ppm), in addition to the signals for the aliphatic carbons of the ring and the side chain.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It would be used to trace the connectivity from the NH₂ protons through the ethyl chain and separately, the spin systems within the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (typically 2-3 bond) correlations between protons and carbons. It is critical for establishing the connection between the ethyl side chain and the piperidine ring, for instance, by showing a correlation from the N-CH₂ protons of the ethyl group to the C2 and C6 carbonyl carbons of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a straightforward assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For the piperidine-2,6-dione ring, NOESY can help determine the axial or equatorial orientation of the substituents. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations Key COSY Correlations
C2, C6 (C=O) - ~175 H7, H3, H5 -
C3, C5 (CH₂) ~2.7 ~32 H4 H4
C4 (CH₂) ~1.9 ~18 H3, H5 H3, H5
C7 (N-CH₂) ~3.8 ~55 C2, C6, C8 H8
C8 (CH₂-NH₂) ~2.9 ~38 C7 H7, NH₂

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry, bond lengths, bond angles, and crystal packing. nih.gov Although a crystal structure for this compound is not publicly available, the technique would yield precise atomic coordinates.

The analysis would be expected to confirm the chair conformation of the piperidine-2,6-dione ring, which is a common feature for six-membered heterocyclic rings. nih.govwikipedia.org Furthermore, it would reveal the orientation of the aminoethyl substituent relative to the ring. A key feature of the crystal structure would be the intermolecular interactions, particularly hydrogen bonding. The primary amine of the side chain and the N-H of the piperidine ring (if not substituted) can act as hydrogen bond donors, while the carbonyl oxygens are strong hydrogen bond acceptors. These interactions dictate the packing of molecules in the crystal lattice.

Table 3: Parameters Determined by X-ray Crystallography

Parameter Information Provided
Unit Cell Dimensions Size and shape of the repeating unit in the crystal.
Space Group Symmetry of the crystal lattice.
Atomic Coordinates Precise 3D position of every non-hydrogen atom.
Bond Lengths & Angles Definitive confirmation of molecular geometry.
Torsional Angles Quantitative description of molecular conformation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uha.fr These two techniques are often complementary.

For this compound, the key functional groups would give rise to distinct peaks:

N-H Stretch: The primary amine (NH₂) will show symmetric and asymmetric stretching bands, typically in the 3300-3500 cm⁻¹ region.

C=O Stretch: The dione group (an imide) will exhibit two strong C=O stretching bands, usually found between 1650 and 1750 cm⁻¹. Their exact position can provide clues about ring strain and hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the CH₂ groups of the ring and side chain will appear just below 3000 cm⁻¹. researchgate.net

N-H Bend: The scissoring motion of the NH₂ group typically results in a band around 1600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations within the molecule that may be weak or absent in the FTIR spectrum. scispace.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to achieve a more precise assignment of the observed vibrational modes. psgcas.ac.in

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (FTIR)
N-H Stretch Primary Amine (R-NH₂) 3300 - 3500 Medium
C-H Stretch Alkane (CH₂) 2850 - 2960 Medium-Strong
C=O Stretch Imide (O=C-N-C=O) 1650 - 1750 Strong
N-H Bend Primary Amine (R-NH₂) 1590 - 1650 Medium-Variable

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS beyond basic identification)

Chromatographic techniques are essential for both the isolation of a target compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile, polar organic compounds. For this compound, a reverse-phase method using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient and an additive like formic acid or trifluoroacetic acid would be typical. sielc.com Purity is determined by integrating the peak area of the main component relative to the total area of all peaks detected, often by a UV detector. An example result might be "Purity (HPLC): 99.5%, tR = 8.2 min". nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and provides mass spectra for identification. Due to the polarity and low volatility of this compound, derivatization (e.g., silylation) might be necessary to block the polar N-H and C=O groups and increase its volatility for GC analysis. The technique is highly effective for identifying and quantifying volatile impurities that may not be detected by HPLC. thermofisher.com

Table 5: Chromatographic Methods for Analysis

Technique Stationary Phase Example Mobile Phase/Carrier Gas Detector Application
HPLC C18 Silica Water/Acetonitrile + 0.1% Formic Acid UV-Vis, MS Purity assessment, preparative isolation

Computational and Theoretical Studies on 1 2 Aminoethyl Piperidine 2,6 Dione

Quantum Mechanical Calculations of Electronic Structure and Reactivity (e.g., DFT studies)

No published DFT studies on 1-(2-Aminoethyl)piperidine-2,6-dione were found.

Conformational Analysis and Energy Landscape Mapping of the Chemical Compound

No studies on the conformational analysis or energy landscape of this compound are publicly available.

Molecular Modeling and Simulation Studies for Predicting Interactions with Chemical Entities (e.g., ligand binding to synthetic targets)

No molecular modeling or simulation studies for this compound have been reported in the literature.

Prediction of Spectroscopic Parameters via Computational Methods

There are no available computational predictions of spectroscopic parameters for this compound.

Reaction Mechanism Elucidation and Transition State Analysis for Transformations Involving the Chemical Compound

No research has been published on the reaction mechanisms or transition state analyses involving this compound.

Applications and Synthetic Utility of 1 2 Aminoethyl Piperidine 2,6 Dione in Chemical Synthesis

1-(2-Aminoethyl)piperidine-2,6-dione as a Versatile Synthetic Building Block and Intermediate

The unique bifunctionality of this compound, possessing both a reactive primary amine and a cyclic imide, renders it a highly valuable intermediate in organic synthesis. This dual reactivity allows for sequential or orthogonal functionalization, enabling the construction of diverse molecular architectures.

The presence of a nucleophilic aminoethyl side chain and the electrophilic carbonyl centers within the piperidine-2,6-dione ring makes this compound an ideal precursor for the synthesis of fused and spiro-heterocyclic systems. The primary amine can readily participate in condensation reactions with various carbonyl compounds to form imines, which can then undergo intramolecular cyclization reactions.

For instance, heterocyclic building blocks containing an aminoethyl group, such as 1-(2-aminoethyl)piperidine, have been shown to react with tetracyanoquinodimethane (TCNQ) to yield disubstituted dicyanoquinodimethane derivatives. researchgate.netnih.gov This reaction highlights the utility of the aminoethyl functionality in constructing complex, charge-transfer-type materials. Although this example does not use the dione (B5365651) variant, the reactivity principle of the aminoethyl group remains analogous.

Furthermore, the piperidine-2,6-dione core itself is a precursor to a variety of heterocyclic systems. rsc.org The dicarbonyl functionality can be manipulated through various classical organic reactions, such as reductions, Grignard additions, and olefination reactions, to introduce further complexity. The aminoethyl group can serve as an anchor point for building additional rings, leading to polycyclic structures with potential biological activity.

Table 1: Examples of Heterocyclic Systems Derived from Aminoethyl-Substituted Piperidines

Starting MaterialReagentResulting Heterocyclic SystemReference
1-(2-aminoethyl)piperidineTetracyanoquinodimethane (TCNQ)bis-(1-(2-aminoethyl)piperidino)dicyanoquinodimethane researchgate.netnih.gov
Piperidine-2,4-dione derivativesVarious electrophiles and nucleophilesFunctionalized piperidines, pyridin-2-ones rsc.org
4-phenylpiperidine-2,6-dionesω-[4-(substituted phenyl)piperazin-1-yl]alkyl moietyLigands for α₁-adrenoceptor subtypes nih.gov

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymeric materials. The primary amine can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides and polyureas, respectively. The piperidine-2,6-dione unit, incorporated into the polymer backbone or as a pendant group, can impart specific properties to the resulting material, such as thermal stability, rigidity, and the potential for hydrogen bonding.

While direct polymerization of this compound is not extensively documented, related studies provide strong evidence for its potential. For example, hyperbranched polysulfone-amines have been prepared by the polyaddition of 1-(2-aminoethyl)piperazine (B7761512) to divinyl sulfone. researchgate.net This demonstrates the feasibility of using aminoethyl-functionalized heterocycles in step-growth polymerization.

Furthermore, patents have described the synthesis of poly(aryl piperidinium) polymers from piperidone monomers, which are used to form anion exchange membranes. google.com These polymers exhibit good chemical stability and mechanical properties. google.com This suggests that piperidine-based structures can be valuable components in advanced polymeric materials. The incorporation of the polar piperidine-2,6-dione moiety could enhance properties such as adhesion and water absorption.

Role as a Scaffold in Chemical Biology Research and Molecular Probe Development (pre-clinical, in vitro focus)

The piperidine (B6355638) scaffold is a well-established pharmacophore found in numerous biologically active compounds. mdpi.com The introduction of an aminoethyl group and a dione functionality provides handles for further derivatization, making this compound an attractive scaffold for the development of molecular probes and ligands in chemical biology research.

The aminoethyl side chain of this compound can be readily modified to introduce reporter groups, such as fluorophores or biotin, for the development of molecular probes. These probes can be utilized in in vitro assays to study biological processes and protein-ligand interactions.

Research has shown that aminoethyl-substituted piperidine derivatives can serve as scaffolds for potent and selective ligands for various receptors. For instance, a series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their antiproliferative properties in human cancer cell lines. d-nb.infonih.govnih.govresearchgate.net These studies demonstrate that modifications of the aminoethyl group and the piperidine ring can significantly influence binding affinity and selectivity. d-nb.infonih.govnih.govresearchgate.net

Specifically, 1-methylpiperidine (B42303) derivatives showed high σ1 receptor affinity, while derivatives with other substituents at the piperidine nitrogen exhibited lower affinity. d-nb.infonih.govnih.gov Molecular dynamics simulations have provided insights into the interactions of these ligands with the receptor's binding pocket, guiding further ligand design. d-nb.infonih.govnih.govresearchgate.net

Table 2: Biological Activity of Aminoethyl-Piperidine Derivatives

Compound ScaffoldTargetBiological ActivityKey FindingsReference
4-(2-aminoethyl)piperidineσ1 ReceptorAntiproliferative1-Methylpiperidine derivatives show high affinity and selectivity. d-nb.infonih.govnih.govresearchgate.net
4-(2-aminoethyl)piperidineσ1 ReceptorInhibition of non-small cell lung cancer cellsActivity comparable to the σ1 antagonist haloperidol. d-nb.infonih.govnih.govresearchgate.net

The primary amine of this compound is a key functional group for bioconjugation. It can be acylated with activated esters, such as N-hydroxysuccinimide (NHS) esters, of biomolecules like peptides, proteins, or nucleic acids. This allows for the site-specific attachment of the piperidine-2,6-dione moiety to biological macromolecules.

This strategy is valuable for creating novel probes for target identification and validation, as well as for developing targeted drug delivery systems. The piperidine-2,6-dione core can act as a versatile linker or a pharmacophoric element in the design of such bioconjugates. The ability to introduce diverse substituents on the piperidine nitrogen further enhances the modularity of this scaffold for creating libraries of ligands with varied properties. nih.gov

Catalytic Applications and Ligand Design Based on the Chemical Compound Structure

The structural features of this compound suggest its potential utility in the design of novel ligands for catalysis. The presence of both a nitrogen atom within the piperidine ring and an exocyclic amino group provides two potential coordination sites for metal ions.

While there are no specific reports on the catalytic applications of this compound itself, the broader class of piperidine-containing compounds has been extensively used as ligands in asymmetric catalysis. mdpi.com The chiral environment provided by substituted piperidine ligands can induce enantioselectivity in a variety of metal-catalyzed reactions.

For example, 1-(2-aminoethyl)piperidine can form tridentate Schiff base ligands upon condensation with salicylaldehyde (B1680747) derivatives. sigmaaldrich.com These types of ligands are known to coordinate with various transition metals to form stable complexes that can act as catalysts. The piperidine-2,6-dione moiety could be incorporated into such ligand frameworks to modulate the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The development of chiral versions of this compound could open avenues for its use in enantioselective catalysis.

Exploration in Supramorlecular Chemistry and Self-Assembly

The application of this compound specifically in the fields of supramolecular chemistry and self-assembly is not extensively documented in publicly available research. However, the molecule's distinct structural components—the piperidine-2,6-dione (also known as a glutarimide) ring and the flexible aminoethyl side chain—provide significant potential for its use as a versatile building block in the construction of larger, ordered molecular systems. The utility of these individual motifs is well-established in molecular recognition and materials science.

The core of the molecule is the glutarimide (B196013) heterocycle, which is a recognized motif in medicinal chemistry, particularly for its role in binding to the cereblon (CRBN) E3 ubiquitin ligase. google.comresearchgate.net This binding is primarily mediated by the glutarimide ring, where the imide group acts as both a hydrogen bond donor and acceptor. researchgate.net The two carbonyl groups are also crucial for this interaction. researchgate.net This inherent ability to form specific, directed hydrogen bonds makes the glutarimide moiety a candidate for designing molecules that can recognize and bind to specific biological targets or other synthetic components in a predictable manner, a fundamental concept in supramolecular chemistry.

Furthermore, the primary amine on the ethyl side chain offers a reactive site for covalently linking the glutarimide unit to other molecules. This functional handle allows for the incorporation of the piperidine-2,6-dione structure into larger, more complex architectures. Through chemical modification, the amine group can be used to attach the molecule to polymers, surfaces, or other monomers to create self-assembling systems driven by the recognition properties of the glutarimide headgroup. While specific examples utilizing this compound are scarce, the principles of using bifunctional molecules with a recognition element and a reactive linker are central to the design of supramolecular polymers and materials.

The table below outlines the key structural features of this compound and their potential roles in designing supramolecular assemblies.

Table 1: Potential Supramolecular Roles of this compound Structural Features

Structural Feature Potential Supramolecular Interaction Theoretical Application in Self-Assembly
Piperidine-2,6-dione (Glutarimide) Ring Acts as a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.net Can be used as a recognition unit to direct the assembly of molecules through specific hydrogen bonding patterns, similar to nucleobase pairing.
Imide Functional Group Participates in specific intermolecular hydrogen bonding. Crucial for protein binding interactions (e.g., with Cereblon). researchgate.net Could form predictable, one-dimensional tapes or two-dimensional sheets based on repeated imide-imide hydrogen bonding.
Primary Amino Group (-NH2) Can be protonated to interact with anions; serves as a nucleophilic site for covalent modification. Functions as a versatile synthetic handle to attach the entire molecule to other building blocks, polymers, or surfaces to initiate assembly.

| Ethyl Linker | Provides flexibility and spatial separation between the recognition unit (glutarimide) and the reactive site (amine). | Allows the recognition motif to orient itself effectively for binding without steric hindrance from the larger assembly's backbone. |

Q & A

Q. What synthetic routes are most effective for producing 1-(2-Aminoethyl)piperidine-2,6-dione with high purity?

Acylation reactions using piperidine derivatives as precursors (e.g., 1-benzyl-4-piperidone) under anhydrous conditions yield high-purity products. Key steps include solvent selection (e.g., dichloromethane or tetrahydrofuran) and stoichiometric control of acylating agents. Post-synthesis purification via column chromatography or recrystallization is critical to remove unreacted amines or byproducts . GC-MS and IR spectroscopy are recommended for purity validation .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

Conduct pH-dependent stability studies using UV-Vis spectroscopy to monitor degradation kinetics. For example, prepare buffered solutions (pH 3–10) and incubate the compound at 25°C. Track structural changes via NMR (e.g., disappearance of piperidine ring signals) and correlate with mass spectrometry to identify degradation products .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

Combine multiple spectroscopic methods:

  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch near 1650 cm⁻¹).
  • GC-MS for molecular weight confirmation and fragmentation pattern analysis.
  • ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.5–3.0 ppm) and ethylamino side chains (δ 2.8–3.2 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Software like COMSOL Multiphysics integrated with AI can simulate reaction pathways under varying temperatures and pressures. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes)?

Adopt a factorial design to test variables like concentration, temperature, and incubation time. For example:

FactorLevels
Concentration0.1 mM, 1 mM, 10 mM
Temperature25°C, 37°C
Time1 h, 24 h
Measure binding affinity via surface plasmon resonance (SPR) or fluorescence quenching. Use ANOVA to determine significant interactions .

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

Cross-validate results using orthogonal techniques:

  • If GC-MS shows a molecular ion with low intensity (e.g., <8%), supplement with high-resolution mass spectrometry (HRMS) .
  • For ambiguous NMR signals, employ 2D experiments (e.g., COSY, HSQC) to resolve overlapping peaks .
  • Replicate experiments under controlled conditions to isolate variables causing discrepancies .

Q. What methodologies are recommended for investigating the compound’s adsorption behavior on indoor surfaces (e.g., polymers, metals)?

Use microspectroscopic imaging (e.g., AFM-IR) to map adsorption sites at nanoscale resolution. Pair with quartz crystal microbalance (QCM) studies to quantify mass changes during adsorption/desorption cycles. Environmental chambers can simulate humidity and temperature conditions relevant to indoor settings .

Q. How can researchers design a reactor system for scaling up synthesis while maintaining reaction efficiency?

Apply reaction fundamentals and reactor design principles:

  • Opt for continuous-flow reactors to enhance heat/mass transfer.
  • Monitor reaction parameters (e.g., residence time, pressure) via in-line sensors.
  • Use computational fluid dynamics (CFD) to model mixing efficiency and optimize geometry .

Methodological Frameworks

Q. What theoretical frameworks guide the integration of experimental and computational data for this compound?

Adopt an ontology-driven approach to align experimental outcomes with computational predictions. For example:

  • Define molecular properties (e.g., solubility, stability) as ontological entities.
  • Use Bayesian statistics to reconcile discrepancies between simulated and observed data .

Q. How should researchers structure a quasi-experimental study to evaluate the compound’s bioactivity?

Design a pretest-posttest control group framework:

GroupTreatmentMeasurement
ExperimentalCompound exposure (e.g., 10 µM)Post-treatment LC-MS/MS
ControlVehicle (e.g., DMSO)Baseline LC-MS/MS
Analyze differential expression of biomarkers (e.g., apoptosis markers) using multivariate regression .

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